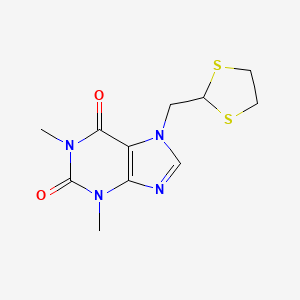
Nestifylline
概要
説明
準備方法
The synthesis of Nestifylline involves the reaction of 1,3-dimethylxanthine with 1,3-dithiolane-2-ylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but it is likely that large-scale synthesis would follow similar routes with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Nestifylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfur-containing compounds.
科学的研究の応用
Nestifylline has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of methylxanthine derivatives and their interactions with other molecules.
Biology: this compound’s ability to inhibit phosphodiesterases and its affinity for adenosine receptors make it a valuable tool in studying cellular signaling pathways.
Medicine: Its antibronchospastic and anti-inflammatory properties have been investigated for potential use in treating asthma and other respiratory disorders.
作用機序
Nestifylline exerts its effects primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) results in the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, thereby reducing inflammation and modulating immune responses. Additionally, this compound has an affinity for adenosine receptors, particularly A2 receptors, which further contributes to its anti-inflammatory and bronchodilatory effects .
類似化合物との比較
Nestifylline is similar to other methylxanthine derivatives such as:
Theophylline: Commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), it also acts as a phosphodiesterase inhibitor and adenosine receptor antagonist.
Aminophylline: A compound of theophylline and ethylenediamine, used for similar respiratory conditions, with additional diuretic properties.
This compound’s uniqueness lies in its specific antibronchospastic activity and moderate antitussic properties, making it particularly valuable in the treatment of respiratory disorders involving obstructive inflammation and bronchial hypersensitivity .
生物活性
Nestifylline is a compound belonging to the class of methoxyfuranocoumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated its effectiveness against common strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.5 mg/mL |
| Escherichia coli | 7.0 mg/mL |
| Candida albicans | 5.0 mg/mL |
The mechanism of action is thought to involve disruption of the microbial cell membrane integrity and interference with metabolic processes essential for microbial survival .
Anti-Inflammatory Effects
This compound has been investigated for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. It has shown promise in reducing edema and inflammatory cytokine production.
- Case Study : In a rat model of carrageenan-induced paw edema, this compound administration resulted in a significant reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .
Cytotoxicity and Anticancer Activity
Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. It has been shown to induce apoptosis in neuroblastoma and colon cancer cells through the intrinsic and extrinsic apoptotic pathways.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Neuroblastoma (SH-SY5Y) | 15.2 |
| Colon Cancer (HT-29) | 12.8 |
The compound activates caspase cascades leading to cell death while also influencing the expression of Bcl-2 family proteins, promoting a pro-apoptotic environment .
Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly against oxidative stress-induced damage in neuronal cells. It has been found to enhance cell viability in models subjected to oxidative stress.
- Mechanism : The neuroprotective effects are attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, indicating its potential role in mitigating oxidative damage.
特性
CAS番号 |
116763-36-1 |
|---|---|
分子式 |
C11H14N4O2S2 |
分子量 |
298.4 g/mol |
IUPAC名 |
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 |
InChIキー |
HIQUBRAKVZRBRW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3 |
外観 |
Solid powder |
Key on ui other cas no. |
116763-36-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine ABC 99 ABC-99 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















